3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine
Overview
Description
The compound 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of 3-bromoimidazo[1,2-a]pyridines can be achieved from α-bromoketones and 2-aminopyridines. In one study, the synthesis was performed in ethyl acetate via one-pot tandem cyclization/bromination without the need for a base, leading to the formation of versatile 3-bromoimidazopyridines that could be further transformed into other skeletons . Another approach for synthesizing related compounds involves the use of ionic liquids, which can simplify the reaction workup and allow for the reuse of the ionic liquid .
Molecular Structure Analysis
While the specific molecular structure of 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine is not directly discussed in the provided papers, related compounds have been studied using single crystal X-ray diffraction data. These studies reveal insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing of similar bromo-imidazo-pyridine derivatives .
Chemical Reactions Analysis
The chemical reactivity of imidazo[1,2-a]pyridine derivatives includes their ability to undergo further functionalization. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, demonstrating the potential for these compounds to participate in various chemical reactions, such as condensation and alkylation, to yield a diverse array of products . Additionally, the reactivity of these compounds can be harnessed to construct new polyheterocyclic ring systems, as demonstrated by the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine are not explicitly detailed in the provided papers. However, the properties of similar brominated heterocyclic compounds have been explored. These compounds often exhibit significant molecular stability and can form various intermolecular interactions that influence their solid-state packing. The presence of bromine and chlorine atoms in the structure suggests that the compound would have a relatively high molecular weight and could be reactive towards nucleophilic substitution reactions .
Scientific Research Applications
Palladium(0)-Mediated Microwave-Assisted Direct C3 Alkenylation
The compound 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine has been utilized in the synthesis of 3-alkenylimidazo[1,2-a]pyridines using palladium(0)-catalyzed C-H alkenylation, optimized for a variety of imidazo[1,2-a]pyridine derivatives. This method offers a route to polyfunctional compounds and demonstrates the compatibility of the synthesis with the presence of a chloro substituent in the 6-position (Koubachi et al., 2008).
Halogenation Using Sodium Halides
Another application involves the halogenation of 2-arylimidazo[1,2-a]pyridines using sodium chloride/bromide/iodide as halogen sources. This method provides an efficient access to halogenated imidazo[1,2-a]pyridines, including 3-bromo-2-arylimidazo[1,2-a]pyridines, which can be converted to C3-substituted derivatives through cross-coupling reactions (Katrun & Kuhakarn, 2019).
Electrophilic Substitution Processes
The electrophilic substitution reactions of 3-nitroso-2-arylimidazo[1,2-a]pyridine have shown that bromine may substitute the nitroso group, and electronic influence on this ipsoelectrophilic process was assessed. This study is significant in the context of biological applications, as products containing the imidazo[1,2-a]pyridine moiety have been used in commercial applications (Salgado-Zamora et al., 2008).
Synthesis of Fluorescent Derivatives
Imidazo[1,2-a]pyridines have also been synthesized with diverse fluorescent emissions. For instance, 1,3-diarylated imidazo[1,5-a]pyridines exhibit a wide range of fluorescent emissions with improved quantum yields compared to monoarylated ones. This highlights the potential of imidazo[1,2-a]pyridines in developing fluorescent materials (Shibahara et al., 2009).
Antibacterial Properties
A study on the synthesis of new polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has contributed to the development of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives with potential antibacterial properties. This highlights the medicinal chemistry applications of imidazo[1,2-a]pyridine derivatives (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Synthesis of Pyrido[1,2-a]benzimidazole Derivatives
The compound has been employed in a rhodium-catalyzed annulation with alkynes to synthesize pyrido[1,2-a]benzimidazole derivatives. This process tolerates various substituents like chloro, bromo, cyano, and methoxycarbonyl groups, indicating its versatility in synthesizing complex heterocyclic compounds (Peng et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-13-12(9-4-2-1-3-5-9)16-11-7-6-10(15)8-17(11)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRGJBSPRQPFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403269 | |
Record name | 3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine | |
CAS RN |
477886-81-0 | |
Record name | 3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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